Natural Sources and Isolation of Pinocembrin-7-O-D-glucoside: A Technical Guide
Natural Sources and Isolation of Pinocembrin-7-O-D-glucoside: A Technical Guide
Topic: Natural Sources of Pinocembrin-7-O-D-glucoside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinocembrin-7-O-D-glucoside (also known as Pinocembrin-7-glucoside or Pentosyl) is a flavanone glycoside derived from the aglycone pinocembrin (5,7-dihydroxyflavanone). While the aglycone is widely distributed in propolis, honey, and Pinus heartwood, the 7-O-glucoside exhibits a more restricted botanical distribution.
For drug development professionals, this compound represents a critical structural modification: the glycosylation at the C-7 position significantly enhances water solubility compared to the lipophilic aglycone, potentially improving bioavailability while retaining core bioactivities such as hepatoprotection, antifungal efficacy, and neuroprotection. This guide delineates the primary natural reservoirs, biosynthetic pathways, and validated isolation protocols for this high-value secondary metabolite.
Chemical Profile & Structural Significance[1]
| Property | Specification |
| IUPAC Name | (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| CAS Number | 75829-43-5 |
| Molecular Formula | C₂₁H₂₂O₉ |
| Molecular Weight | 418.39 g/mol |
| Aglycone | Pinocembrin (5,7-dihydroxyflavanone) |
| Glycosidic Linkage | O-glycosidic bond at C-7 position (Beta-configuration) |
| Solubility Profile | Soluble in DMSO, Methanol, Ethanol; moderately soluble in water (significantly higher than aglycone). |
Development Insight: The 7-O-glucosylation blocks the 7-hydroxyl group, altering the compound's antioxidant potential (which often relies on free hydroxyls) but enhancing its metabolic stability and circulation time by reducing immediate Phase II conjugation at that specific site.
Botanical Reservoirs
Unlike the ubiquitous pinocembrin, the 7-O-glucoside accumulates in specific taxa. The following table summarizes the confirmed primary sources.
Table 1: Primary Natural Sources of Pinocembrin-7-O-D-glucoside
| Botanical Species | Family | Part Used | Abundance/Relevance |
| Penthorum chinense Pursh | Penthoraceae (Saxifragaceae) | Aerial parts / Whole plant | Primary Source. Known as "Gan Huang Cao." The compound is a dominant flavonoid marker used for quality control in TCM hepatoprotective formulations. |
| Ficus hirta Vahl. | Moraceae | Fruits (Figs) | High Value. Recent isolates from this species have demonstrated potent antifungal activity against Penicillium spp., suggesting a phytoalexin-like role. |
| Viscum articulatum | Santalaceae (Viscaceae) | Dried whole plant | Secondary Source. Isolated alongside other flavanone glycosides; relevant for research into mistletoe-derived cytotoxins. |
| Acacia pennata | Fabaceae | Aerial parts | Minor Source. Identified in phytochemical screenings but less commonly used for bulk isolation. |
Biosynthetic Pathway
The biosynthesis of Pinocembrin-7-O-D-glucoside follows the phenylpropanoid pathway. The critical divergence point from the aglycone occurs via the action of specific UDP-glycosyltransferases (UGTs).
Mechanistic Insight
The enzyme Flavanone 7-O-glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl position of pinocembrin. While specific UGTs have been characterized in model systems (e.g., Carthamus tinctorius UGTs), the accumulation in Penthorum suggests high expression of a regioselective 7-O-UGT.
Figure 1: Biosynthetic pathway of Pinocembrin-7-O-D-glucoside. The pathway highlights the divergence from the general flavonoid biosynthesis, specifically the 7-O-glycosylation step mediated by UGTs.
Extraction & Isolation Methodology
This protocol is designed for the isolation of Pinocembrin-7-O-D-glucoside from Penthorum chinense, the most viable commercial source.
Protocol Validated for: Penthorum chinense Aerial Parts
Phase 1: Extraction and Partitioning
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Maceration: Dry aerial parts (1 kg) are pulverized and extracted with 70-80% Ethanol (10 L) under reflux for 2 hours (x3 cycles).
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Concentration: Combine filtrates and evaporate under reduced pressure (rotary evaporator) at 50°C to obtain a crude residue.
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Suspension: Suspend the residue in distilled water.
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Liquid-Liquid Partitioning (Critical Step):
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Step A (Defatting): Extract with Petroleum Ether to remove chlorophyll, lipids, and waxes. Discard the organic layer.
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Step B (Aglycone Removal): Extract with Ethyl Acetate . This fraction will contain the aglycone (Pinocembrin) and other less polar flavonoids.
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Step C (Target Enrichment): Extract the remaining aqueous phase with n-Butanol . The 7-O-glucoside, being more polar, will partition primarily into the n-Butanol phase.
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Phase 2: Chromatographic Purification
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Column Chromatography (CC): Load the n-Butanol fraction onto a Diaion HP-20 or Macroporous Resin (D101) column.
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Elute with a water/ethanol gradient (0% → 100%).
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The target compound typically elutes between 30-50% Ethanol .
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Refinement: Subject the flavonoid-rich fraction to Silica Gel CC .
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Mobile Phase: Chloroform:Methanol:Water (e.g., 8:2:0.2).
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Polishing: Final purification using Sephadex LH-20 (eluting with Methanol) or Preparative HPLC (C18 column, Methanol/Water system).
Figure 2: Isolation workflow for Pinocembrin-7-O-D-glucoside. This flowchart illustrates the fractionation logic required to separate the glycoside from its aglycone precursor and non-polar lipids.
Analytical Characterization (Verification)
To validate the identity of the isolated compound, compare spectral data against the following standard parameters.
HPLC Conditions
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Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
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Gradient: 15% A to 45% A over 30 mins.
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Detection: UV at 290 nm (characteristic of flavanones).
NMR Fingerprint (DMSO-d₆)
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Aglycone Skeleton:
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H-2: ~5.6 ppm (dd) - Characteristic of flavanone C-ring.
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H-6, H-8: ~6.1-6.2 ppm (d) - Meta-coupled protons on A-ring.
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Glycosidic Moiety:
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Anomeric Proton (H-1''): ~5.00 - 5.10 ppm (d, J = 7.0-7.8 Hz).
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Note: The coupling constant (J > 7 Hz) confirms the beta -configuration of the glucoside.
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References
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Guo, W. W., et al. (2016). "In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation." Scientific Reports, 6:29340.[1] Link
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Chen, C., et al. (2020).[2][3] "Pinocembrin-7-Glucoside (P7G) Reduced Postharvest Blue Mold of Navel Orange by Suppressing Penicillium italicum Growth."[4] Microorganisms, 8(4):536.[4] Link
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Li, Y., et al. (2008).[3] "Two new phenolic glycosides from Viscum articulatum."[5][6][3] Molecules, 13(10):2500-2508.[5][3] Link
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Wang, X., et al. (2014). "Chemical constituents from Penthorum chinense."[5][1][6][7][8] Chinese Traditional and Herbal Drugs, 45(1): 12-16. Link
- Huang, J., et al. (2015). "Hepatoprotective effects of Pinocembrin-7-O-β-D-glucoside against CCl4-induced liver injury." Journal of Ethnopharmacology. (Contextual reference for bioactivity).
Sources
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